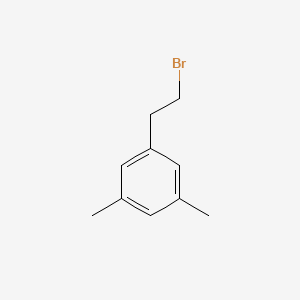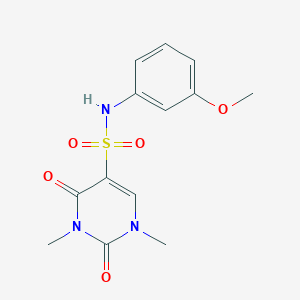![molecular formula C21H19ClN2O2 B2984823 1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide CAS No. 887447-60-1](/img/structure/B2984823.png)
1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with one nitrogen atom and two double bonds), an amide group (a carbonyl group (C=O) attached to a nitrogen), and two phenyl groups (six-membered carbon rings). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridine ring, which is a planar, aromatic ring, similar to benzene. Attached to this ring is an amide group, which can participate in hydrogen bonding and other polar interactions. The compound also contains two phenyl groups, which are also planar and aromatic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could make it more soluble in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents. The compound’s melting and boiling points, density, and other physical properties would also depend on its specific structure .科学的研究の応用
Chemical Synthesis and Reaction Mechanisms
One area of research involving this compound focuses on chemical synthesis and the exploration of reaction mechanisms. For example, the study by Kinoshita et al. (1989) explored the ring cleavage reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines, producing a range of reaction products, including pyrimidines, acetoacetamides, and carboxamides, highlighting the compound's reactivity under various conditions (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989). This research provides insights into the compound's potential for creating diverse chemical structures, which could be useful in developing new materials or pharmaceuticals.
Hydrogen Bonding and Crystal Structures
Another significant application is in the study of hydrogen bonding and crystal structures. Kubicki et al. (2000) determined the crystal structures of three anticonvulsant enaminones, revealing how the cyclohexene rings adopt sofa conformations and how the intermolecular N–H⋯O=C hydrogen bonds form infinite chains of molecules, offering a detailed understanding of the compound's solid-state behavior (Kubicki, M., Bassyouni, H., & Codding, P. W., 2000). This research is crucial for the pharmaceutical industry, where the crystal structure of a compound can significantly affect its bioavailability and stability.
Synthesis and Properties of Novel Polymers
Research into the synthesis and characterization of new polymers is another area where this compound finds application. Choi and Jung (2004) studied the synthesis and characterization of new aromatic polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide unit on the main chain, demonstrating how the compound contributes to enhancing thermal stability and solubility of polymers (Choi, K., & Jung, J., 2004). This research is vital for developing new materials with specific properties for applications in various industries, including electronics, aerospace, and automotive.
Antimicrobial Activity
The compound's derivatives have been explored for their potential biological activities, including antimicrobial effects. Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating their antimicrobial activities. Some of these compounds showed significant inhibition on bacterial and fungal growth, indicating the potential for developing new antimicrobial agents (Akbari, J., Kachhadia, P. K., Tala, S., Bapodra, A., Dhaduk, M. F., Joshi, H., Mehta, K., & Pathak, S., 2008).
将来の方向性
The study of new and complex organic compounds like this one is a key part of advancing our understanding of chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, or developing new methods for its synthesis .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-3-6-15(2)19(14)23-20(25)18-7-4-12-24(21(18)26)13-16-8-10-17(22)11-9-16/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONFIAOGAJIJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2984742.png)
![8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984743.png)
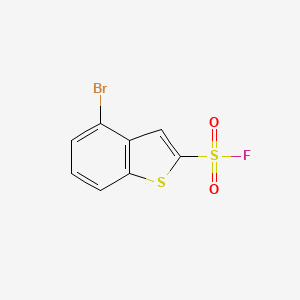
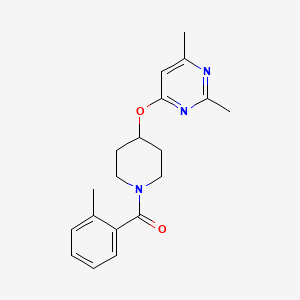
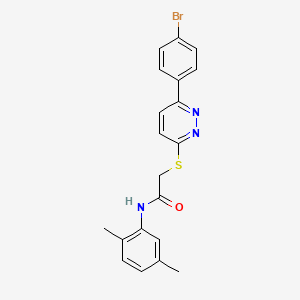
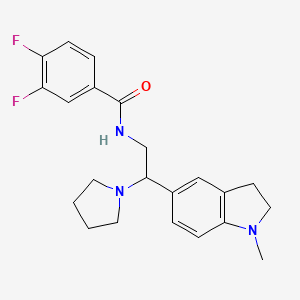
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2984755.png)
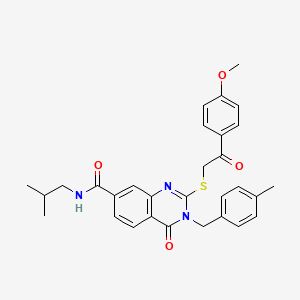
![7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2984757.png)
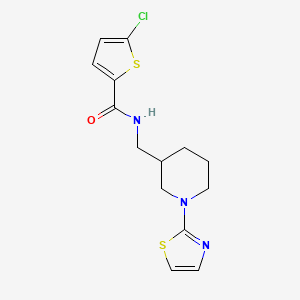
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)
